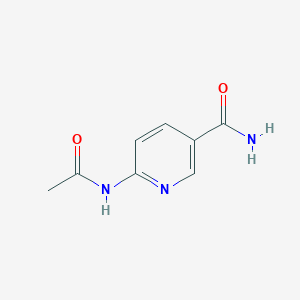

6-Acetamidopyridine-3-carboxamide

Description

Significance of Pyridine-3-carboxamide (B1143946) Scaffolds in Synthetic Chemistry

Within the diverse family of pyridine (B92270) derivatives, the pyridine-3-carboxamide scaffold holds particular importance. nih.gov This structural motif is present in the essential coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), highlighting its fundamental role in biological systems. rsc.org In synthetic chemistry, the pyridine-3-carboxamide core serves as a versatile platform for the development of novel compounds with a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. nih.govnih.gov The strategic placement of the carboxamide group at the 3-position of the pyridine ring allows for diverse chemical modifications, enabling chemists to fine-tune the steric and electronic properties of the molecule to achieve desired biological effects. nih.govresearchgate.net

The synthesis of pyridine-3-carboxamide derivatives often involves the coupling of a pyridine-3-carboxylic acid with an appropriate amine. nih.gov The amide bond formation is a critical step, and various methodologies have been developed to achieve this transformation efficiently. The reactivity of the pyridine ring and the nature of the substituents on both the pyridine and amine components significantly influence the outcome of these reactions. nih.gov

Overview of Methodological Advancements in Amide Derivative Studies

The synthesis of amides is one of the most frequently performed reactions in medicinal chemistry. mdpi.com Traditional methods for amide bond formation often involve the use of coupling reagents to activate the carboxylic acid. ajchem-a.com Common strategies include the use of carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an activating agent such as 4-dimethylaminopyridine (B28879) (DMAP). ajchem-a.com Other approaches utilize the conversion of carboxylic acids to more reactive species like acid chlorides or anhydrides. google.com

Recent years have witnessed significant advancements in amide synthesis, with a focus on developing more efficient, sustainable, and milder reaction conditions. researchgate.net These include:

Catalytic Direct Amidation: The development of catalysts that can directly couple carboxylic acids and amines without the need for stoichiometric activating agents is a major area of research. mdpi.com

Visible-Light-Mediated Synthesis: Photoredox catalysis has emerged as a powerful tool for amide synthesis, offering mild reaction conditions and broad functional group tolerance. nih.gov

Flow Chemistry: Continuous flow reactors are being increasingly used for amide synthesis, offering advantages in terms of safety, scalability, and reaction control.

Enzymatic Synthesis: Biocatalysis, using enzymes like lipases, provides a green and highly selective alternative for amide bond formation.

These methodological advancements have expanded the toolbox available to chemists for the synthesis of complex amide derivatives, including those based on the pyridine-3-carboxamide scaffold.

Scope and Research Imperatives Pertaining to 6-Acetamidopyridine-3-carboxamide

This article focuses specifically on the chemical compound This compound . Despite the broad interest in pyridine-3-carboxamides, research specifically detailing the synthesis, properties, and applications of this particular derivative is more niche. The presence of the acetamido group at the 6-position, in addition to the carboxamide at the 3-position, presents a unique substitution pattern that warrants detailed investigation.

The primary research imperatives concerning this compound include:

Elucidation of efficient and scalable synthetic routes.

Thorough characterization of its physicochemical and spectroscopic properties.

Exploration of its potential applications, particularly in medicinal chemistry and materials science, based on its structural features.

This review aims to consolidate the available scientific information on this compound, providing a comprehensive overview for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

Properties

IUPAC Name |

6-acetamidopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c1-5(12)11-7-3-2-6(4-10-7)8(9)13/h2-4H,1H3,(H2,9,13)(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQOHEZCURIUHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(C=C1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90291400 | |

| Record name | 6-acetamidopyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90291400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77837-05-9 | |

| Record name | NSC522600 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522600 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC75240 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75240 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-acetamidopyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90291400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 6 Acetamidopyridine 3 Carboxamide and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a method used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For 6-Acetamidopyridine-3-carboxamide, the primary functional groups are a secondary amide (acetamido group) at the C6 position and a primary amide (carboxamide group) at the C3 position of the pyridine (B92270) ring.

The most logical disconnections involve breaking the amide bonds.

Disconnection of the C(6)-N Acyl Bond: The first disconnection breaks the bond between the carbonyl carbon of the acetyl group and the nitrogen of the pyridine ring. This simplifies the target molecule to 6-aminopyridine-3-carboxamide and an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride. This is a common and reliable transformation.

Disconnection of the C(3)-C Amide Bond: The second key disconnection is at the carboxamide group, breaking the bond between the pyridine C3 carbon and the carbonyl carbon. This leads back to a 6-acetamidopyridine building block and a source for the amide group.

Further Disconnections: A more comprehensive retrosynthesis would disconnect both amide functionalities. This approach suggests two primary pathways:

Pathway A: Start with a 6-aminonicotinic acid derivative. The synthesis would involve first forming the C3-carboxamide and then acylating the C6-amino group.

Pathway B: Start with a 6-halopyridine derivative, such as 6-chloro-3-cyanopyridine. This would require a multi-step process involving nucleophilic substitution to introduce the amino group, hydrolysis of the nitrile to the carboxamide, and finally, acylation.

This analysis highlights 6-aminopyridine-3-carboxamide as a key intermediate in the synthesis of the target molecule.

Classical Synthetic Routes

Classical synthetic methods provide foundational and reliable strategies for the assembly of this compound. These routes typically involve sequential reactions to build the desired functionality onto a pyridine core.

Amidation Reactions and Coupling Strategies

The formation of the carboxamide group at the C3 position is a critical step that can be achieved through various amidation reactions. These methods typically involve the activation of a carboxylic acid precursor, such as 6-acetamidonicotinic acid.

Common coupling strategies include:

Acyl Chloride Formation: The carboxylic acid is converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with ammonia (B1221849) or an ammonium (B1175870) salt to form the primary amide.

Peptide Coupling Reagents: A wide array of coupling reagents developed for peptide synthesis can be applied. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activate the carboxylic acid to facilitate reaction with an amine source.

Boron-Mediated Amidation: Boron-based reagents, such as tris(2,2,2-trifluoroethyl) borate (B1201080) (B(OCH₂CF₃)₃), can mediate the direct amidation of carboxylic acids with amines under relatively mild conditions. ucl.ac.uk This method has been shown to be effective for a wide variety of substrates, including unprotected amino acids. ucl.ac.uk

Sulfur Trioxide Pyridine Complex: The use of the sulfur trioxide pyridine complex (SO₃•py) provides another route for amidation, reacting various aromatic and aliphatic carboxylic acids with formamide (B127407) derivatives to yield the corresponding amides. elsevierpure.comresearchgate.net

Table 1: Comparison of Selected Amidation Coupling Strategies

| Coupling Strategy | Activating Agent | Typical Substrates | Key Features |

|---|---|---|---|

| Acyl Halide | SOCl₂, (COCl)₂ | Carboxylic Acids | Highly reactive intermediate; may require base to quench HCl byproduct. ucl.ac.uk |

| Peptide Coupling | EDC, HATU, DCC | Carboxylic Acids | Mild conditions; broad substrate scope; widely used in drug synthesis. |

| Boron-Mediated | B(OCH₂CF₃)₃ | Carboxylic Acids | Can be used for direct amidation, including with unprotected amino acids. ucl.ac.uk |

| SO₃•py Method | SO₃•py | Carboxylic Acids | Effective for reaction with formamide derivatives. elsevierpure.comresearchgate.net |

Acylation Reactions and Regioselectivity

The introduction of the acetyl group at the C6-amino position is typically achieved via an acylation reaction. The key precursor for this step is 6-aminopyridine-3-carboxamide. The reaction involves treating this precursor with an acetylating agent.

Common acetylating agents include:

Acetic Anhydride: A common and cost-effective reagent. The reaction is often performed in a suitable solvent like pyridine or in the presence of a base to neutralize the acetic acid byproduct.

Acetyl Chloride: A more reactive agent than acetic anhydride, often used in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge the HCl generated.

A crucial aspect of this step is regioselectivity . The 6-aminopyridine-3-carboxamide precursor contains two nitrogen atoms with lone pairs: the exocyclic amino group at C6 and the nitrogen of the carboxamide. However, the exocyclic amino group is significantly more nucleophilic than the amide nitrogen. This difference in reactivity allows for the selective acylation at the C6-amino position, leaving the C3-carboxamide group intact. Studies on the acylation of various aminopyridines confirm that the reaction proceeds chemoselectively at the exocyclic amino group. researchgate.net

Multi-step Syntheses from Precursors

The synthesis of this compound is often accomplished through a linear, multi-step sequence starting from more fundamental pyridine derivatives. This approach allows for the controlled introduction of each functional group.

A representative synthetic sequence could be:

Starting Material: A common starting point is a 6-halonicotinic acid or its ester/nitrile derivative (e.g., 6-chloronicotinic acid or 6-chloro-3-cyanopyridine).

Amination: The halo-substituent at the C6 position is displaced by an amino group via nucleophilic aromatic substitution, typically using ammonia or a protected amine source under pressure and/or with a catalyst.

Functional Group Conversion at C3: If starting from a nitrile (cyano group), it must be converted to the carboxamide. This can be achieved through controlled hydrolysis, often using acid or base catalysis, sometimes with peroxide. If starting with an ester, ammonolysis will yield the desired amide.

Final Acylation: The resulting intermediate, 6-aminopyridine-3-carboxamide, is then acylated as described in section 2.2.2 to yield the final product.

An alternative approach involves a three-component condensation, where amines, carboxylic acids, and pyridine N-oxides are combined in a one-pot reaction catalyzed by an organophosphorus system to generate 2-amidopyridines. nih.gov While not a direct synthesis for the target molecule, this demonstrates a convergent strategy where an amide is formed and then used in situ for further functionalization. nih.gov

Modern and Sustainable Synthetic Approaches

Recent advances in organic synthesis have focused on developing more efficient, sustainable, and atom-economical methods. For the synthesis of this compound and its analogs, catalytic methods, particularly those using palladium, are prominent.

Catalytic Methods in Heterocyclic Synthesis (e.g., Palladium-catalyzed reactions)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Aminocarbonylation, a reaction that introduces a carboxamide group using carbon monoxide and an amine, is particularly relevant. nih.gov

A plausible modern route to this compound could involve:

Precursor: Synthesis of 6-acetamido-3-iodopyridine or a related halide.

Palladium-Catalyzed Aminocarbonylation: This halide precursor would then undergo aminocarbonylation. The reaction involves treating the halide with carbon monoxide and ammonia (or a suitable surrogate) in the presence of a palladium catalyst, such as Pd(OAc)₂ with a suitable phosphine (B1218219) ligand.

This methodology has been successfully applied to synthesize 6- and 8-carboxamido derivatives of imidazo[1,2-a]pyridines from their corresponding iodo-derivatives. nih.govresearchgate.net In these reactions, a recyclable palladium catalyst immobilized on a supported ionic liquid phase was used effectively, highlighting the sustainable potential of this approach. nih.govresearchgate.net The conditions for these reactions, such as pressure, temperature, solvent, and base, can often be tuned to favor the formation of the desired amide product over potential byproducts. nih.gov This catalytic approach avoids the need to first prepare and activate a carboxylic acid, offering a more direct route to the final carboxamide functionality.

Table 2: Example of Palladium-Catalyzed Aminocarbonylation Conditions

| Substrate | Catalyst System | Reagents | Solvent | Conditions | Product | Ref |

|---|---|---|---|---|---|---|

| 6-Iodoimidazo[1,2-a]pyridine | SILP-Pd | Morpholine, Et₃N, CO | DMF | 100 °C, 30 bar | 6-Morpholinocarbonyl-imidazo[1,2-a]pyridine | nih.gov |

| 20-Iodo-pregn-20-ene | Pd(OAc)₂ / PPh₃ | Various Amines, CO | DMF | RT, 1 atm CO | 20-Carboxamido-pregn-20-enes | researchgate.net |

| 2-Propargyl-1,3-dicarbonyls | PdI₂ / KI | Secondary Amines, CO, O₂ | Dioxane | 80-100 °C, 20 atm | 2-(4-Acylfuran-2-yl)acetamides | nih.gov |

This table illustrates the versatility of palladium catalysis in synthesizing various amide-containing compounds, a strategy directly applicable to the synthesis of this compound.

Green Chemistry Principles and Solvent Selection

The synthesis of pyridine derivatives is increasingly guided by the twelve principles of Green Chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Key principles applicable to the synthesis of this compound and its analogues include waste prevention, atom economy, the use of less hazardous chemical syntheses, and the design for energy efficiency. nih.govrasayanjournal.co.in

A central tenet of green chemistry is the use of safer solvents and reaction conditions. nih.gov Traditional syntheses of pyridine and pyrimidine (B1678525) derivatives often rely on hazardous solvents and toxic reagents. rasayanjournal.co.inresearchgate.net Modern approaches prioritize the use of environmentally benign solvents, solvent-free (neat) conditions, or alternative energy sources like microwave irradiation and ultrasonication to drive reactions. nih.govresearchgate.net Solvent-free synthesis, in particular, offers significant advantages by simplifying reaction workup, reducing waste, and often leading to cleaner reactions with high yields in shorter times. rasayanjournal.co.in The selection of a solvent is a critical consideration, with guides and tools developed to help chemists choose less hazardous and more sustainable options. nih.gov The ideal "green solvent" is non-toxic, biodegradable, and sourced from renewable feedstocks. rasayanjournal.co.in In the context of pyridine derivative synthesis, the move away from volatile organic compounds towards water, ionic liquids, or solvent-free approaches represents a significant step towards sustainability. researchgate.netresearchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions, including the formation of amide bonds in heterocyclic compounds. nih.gov This technique offers substantial benefits over conventional heating methods, such as dramatic reductions in reaction time, improved reaction yields, and often higher product purity. nih.govmdpi.com The mechanism involves the direct heating of polar molecules through dipolar polarization, leading to rapid and uniform temperature increases throughout the reaction mixture. nih.gov

In the synthesis of aminopyridine acetamide (B32628) derivatives, microwave irradiation has been shown to reduce reaction times from hours to mere minutes. For example, a series of new acetamide derivatives were prepared via both conventional heating and microwave irradiation, highlighting the efficiency of the latter. While conventional heating at 70°C required 2-3 hours, microwave-assisted synthesis at 400W and 65-70°C achieved completion in just 5-10 minutes with good yields. mdpi.com This rapid, solvent-free, and often catalyst-free approach aligns well with green chemistry principles by saving energy and minimizing waste. researchgate.netnih.gov

Interactive Table: Comparison of Conventional vs. Microwave-Assisted Synthesis of Acetamide Derivatives Select a synthesis method from the dropdown to see the corresponding reaction conditions and outcomes.

| Parameter | Details | Reference |

|---|

Flow Chemistry Applications in Pyridine Derivatization

Flow chemistry, where reactions are run in a continuously flowing stream through a reactor, offers superior control over reaction parameters compared to traditional batch processing. youtube.com This technology is increasingly adopted in drug discovery and chemical synthesis for its ability to improve efficiency, safety, and scalability. youtube.com Key advantages include precise control over stoichiometry, mixing, reaction time, and temperature, which leads to highly reproducible results and minimizes batch-to-batch variability. youtube.com

For pyridine derivatization, flow chemistry enables reactions that may be difficult to control in batch, such as highly exothermic or fast reactions. The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heat transfer, enabling precise temperature management. youtube.com The Bohlmann-Rahtz pyridine synthesis, for example, has been successfully adapted to a flow system, faithfully reproducing or improving upon the outcomes of batch and microwave-assisted methods. interchim.fr This methodology allows for the safe handling of unstable intermediates and can be directly scaled from milligrams to kilograms, making it a powerful tool for the efficient production of complex pyridine derivatives. youtube.cominterchim.fr The precise reagent addition and timing inherent to flow systems are particularly attractive for chemical derivatization processes, allowing for kinetic discrimination and the use of unstable reagents or products. nih.govnih.gov

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound while minimizing waste and cost. This involves a systematic investigation of all reaction parameters, including the choice of reagents and catalysts, as well as the physical conditions of the reaction.

Influence of Reagents and Catalysts

The formation of the amide bond in this compound is an acylation reaction. The choice of the acylating agent and catalyst is critical. Typically, aliphatic and aromatic primary and secondary amines react with acid chlorides, anhydrides, or esters in a nucleophilic substitution reaction. ncert.nic.in To synthesize N-substituted carboxamides, a common strategy involves first converting the corresponding carboxylic acid into a more reactive acid chloride using a reagent like thionyl chloride. mdpi.com

The reaction is often conducted in the presence of a base that acts as a catalyst and scavenges the acid byproduct (e.g., HCl), driving the equilibrium toward the product. ncert.nic.in Bases stronger than the amine substrate, such as pyridine or triethylamine, are commonly used for this purpose. mdpi.comncert.nic.in In some cases, highly effective nucleophilic catalysts like 4-dimethylaminopyridine (B28879) (DMAP) are employed to enhance the reaction rate, particularly for less reactive substrates. mdpi.com For direct amidation between a carboxylic acid and an amine, catalysts like ceric ammonium nitrate (B79036) (CAN) have been used effectively under microwave conditions. nih.gov

Temperature, Pressure, and Time Control

The precise control of temperature, pressure, and reaction time is fundamental to achieving optimal synthetic outcomes. Temperature, in particular, can have a profound effect on reaction rate, selectivity, and yield. For instance, in the benzoylation of d-tagatose, initiating the reaction at 0°C was crucial to prevent the formation of undesired byproducts, while a subsequent increase to 50°C was necessary to achieve the optimal yield of the desired product. mdpi.com

In microwave-assisted synthesis, temperature and time are closely linked. Optimization studies for direct amidation show that increasing the temperature from 120°C to 165°C can improve yields, but prolonged reaction times (up to 5 hours) may be necessary for less reactive substrates like benzoic acid derivatives to achieve near-quantitative conversion. nih.gov The comparison between conventional heating (2-3 hours at 70°C) and microwave synthesis (5-10 minutes at 65-70°C) for acetamide derivatives clearly demonstrates how energy source and time control are interconnected and can be manipulated to dramatically enhance efficiency. mdpi.com Pressure is a key parameter primarily in sealed-vessel microwave reactions and in flow chemistry, where it allows for heating solvents above their atmospheric boiling points, further accelerating reactions.

Interactive Table: Optimization of Reaction Conditions Click on a parameter to view its influence on the synthesis of pyridine and amide derivatives.

Influence of Reagents/Catalysts

The choice of reagents dictates the reaction pathway. Using a more reactive acylating agent like an acid chloride (prepared with thionyl chloride) instead of a carboxylic acid can significantly increase reaction rates. mdpi.com The addition of a base like triethylamine or pyridine is crucial to neutralize acid byproducts and push the reaction to completion. mdpi.comncert.nic.in For challenging acylations, a super-nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) can be employed to improve yields. mdpi.com

Influence of Temperature

Temperature control is critical for both reaction speed and selectivity. Lower initial temperatures (e.g., 0°C) can prevent the formation of unwanted side products or isomers. mdpi.com Higher temperatures generally increase the reaction rate, but can also lead to degradation or undesired reactions if not carefully controlled. nih.gov In microwave synthesis, temperatures can be rapidly elevated to levels like 160-165°C to drive reactions to completion in a short time. nih.gov The stability of related compounds like acetyl-tetra-hydro-pyridine is also known to be temperature-dependent. researchgate.net

Influence of Time

Reaction time must be optimized to ensure complete conversion of starting materials without causing product degradation. Conventional methods may require several hours (2-3 h). mdpi.com In contrast, high-energy methods like microwave synthesis can reduce reaction times to a few minutes (5-10 min). mdpi.com However, even with microwave heating, some less reactive substrates may require extended times (up to 5 hours) to achieve high yields. nih.gov Monitoring the reaction progress via techniques like TLC is essential to determine the optimal time point for quenching the reaction. mdpi.com

Advanced Structural Elucidation and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Unambiguous Assignment of ¹H and ¹³C NMR Chemical Shifts

A definitive assignment of the proton (¹H) and carbon-13 (¹³C) NMR chemical shifts for 6-Acetamidopyridine-3-carboxamide is crucial for its structural verification. However, a specific, published, and peer-reviewed analysis detailing these assignments could not be located in the searched scientific literature.

For context, the analysis of related structures, such as 6-aminopyridine-3-carboxamide and various N-substituted pyridine (B92270) carboxamides, demonstrates the expected regions for the resonances. The pyridine ring protons would typically appear in the aromatic region of the ¹H NMR spectrum, with their precise shifts influenced by the positions of the acetamido and carboxamide substituents. The methyl protons of the acetyl group would be expected in the upfield region, while the amide protons would likely present as broad signals. In the ¹³C NMR spectrum, the pyridine ring carbons and the two carbonyl carbons would dominate the downfield region.

Without experimental data, a speculative data table would be inappropriate.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Proximity

Two-dimensional (2D) NMR techniques are essential for establishing the covalent framework of a molecule. Correlation Spectroscopy (COSY) is used to identify proton-proton couplings, Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, and Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations between protons and carbons.

A comprehensive 2D NMR analysis of this compound would be required to definitively link the proton and carbon skeletons. For instance, HMBC correlations would be key in connecting the pyridine ring protons to the carbonyl carbons of both the acetamido and carboxamide groups, confirming their respective positions. At present, no such detailed 2D NMR studies for this specific compound are publicly available.

NOESY/ROESY for Conformational Preferences and Spatial Relationships

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques for determining the through-space proximity of atoms, providing insights into the molecule's conformational preferences and the spatial relationships between different functional groups.

For this compound, these experiments could elucidate the preferred orientation of the acetamido and carboxamide groups relative to the pyridine ring and to each other. This information is vital for understanding potential intramolecular hydrogen bonding and steric interactions that dictate the molecule's three-dimensional shape in solution. No published NOESY or ROESY data for this compound could be retrieved.

Variable Temperature NMR Studies for Dynamic Processes

Variable temperature (VT) NMR studies are employed to investigate dynamic processes such as conformational exchange or restricted bond rotation. By recording NMR spectra at different temperatures, it is possible to observe changes in signal shape and position, allowing for the determination of the energy barriers associated with these dynamic phenomena.

In the case of this compound, VT-NMR could potentially be used to study the rotation around the C-N amide bonds of both the acetamido and carboxamide groups. However, there are no available reports of such studies for this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the atomic arrangement within a crystal lattice, offering a definitive picture of the molecule's solid-state conformation, as well as intermolecular interactions.

Crystal Packing and Supramolecular Interactions

The analysis of the crystal structure of this compound would reveal how individual molecules are arranged in the solid state. This includes the identification of intermolecular hydrogen bonds, π-π stacking interactions between pyridine rings, and other non-covalent forces that govern the supramolecular architecture. Such interactions are fundamental to the material's physical properties.

Despite a thorough search, no crystallographic data, including crystal packing diagrams or details on supramolecular interactions for this compound, has been deposited in public crystallographic databases or published in the scientific literature.

Hydrogen Bonding Networks and Their Structural Implications

The carboxamide group's amine (–NH2) and the acetamido group's N-H serve as hydrogen bond donors. At the same time, the carbonyl oxygens (C=O) of both the carboxamide and acetamido groups, along with the pyridine ring nitrogen, act as hydrogen bond acceptors. This arrangement facilitates the formation of intricate and stable hydrogen-bonding motifs.

Studies on similar pyridine carboxamide derivatives have shown that intermolecular hydrogen bonds significantly influence their crystal structures. mdpi.com For instance, in the cocrystal of p-coumaric acid and nicotinamide (B372718), intermolecular hydrogen bonds form between the carbonyl group of the acid and the amine group of nicotinamide. fip.org The presence of these bonds can be confirmed and characterized by techniques like Hirshfeld surface analysis, which quantifies intermolecular contacts. researchgate.net

The formation of these hydrogen bonds can lead to various supramolecular assemblies, such as chains, sheets, or more complex three-dimensional networks. These networks are not only fundamental to the solid-state structure but can also influence physical properties like solubility and melting point.

Conformational Analysis in the Crystalline State

The conformation of this compound in its crystalline form is largely governed by the steric and electronic effects of its constituent groups. X-ray crystallography studies on related pyridine carboxamide structures reveal that the planarity of the molecule is a key conformational feature. nih.gov

For many N-(pyridine-2-carbonyl)pyridine-2-carboxamide derivatives, the molecule is found to be almost completely planar, with only a small dihedral angle between the pyridine rings. nih.gov However, in other pyridine-2,6-dicarboxamide derivatives, deviations from planarity are observed in the carboxamide groups, leading to different conformations such as planar, semi-skew, and skew. mdpi.com These conformational differences are defined by the dihedral angles between the carboxamide groups and the pyridine ring.

Computational methods, such as Density Functional Theory (DFT), have been employed to optimize the molecular structure and analyze its conformation. researchgate.net These theoretical calculations often show good agreement with experimental data from single-crystal X-ray diffraction, confirming the observed conformation in the solid state. researchgate.net The conformational analysis is critical for understanding the molecule's shape, which in turn affects its packing in the crystal lattice and its potential for molecular recognition.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable insights into the functional groups and bonding arrangements within this compound.

Key Vibrational Modes:

N-H Stretching: The N-H stretching vibrations of the primary amide (carboxamide) and the secondary amide (acetamido) groups are typically observed in the region of 3400-3200 cm⁻¹. The presence of hydrogen bonding can cause these bands to broaden and shift to lower wavenumbers. globalresearchonline.net

C=O Stretching: The carbonyl (C=O) stretching vibrations are strong and characteristic. For the amide and acetamido groups, these bands usually appear in the range of 1700-1630 cm⁻¹. globalresearchonline.net The exact position can be influenced by electronic effects and hydrogen bonding. In similar benzamide (B126) derivatives, the C=O stretching mode is often observed with simultaneous IR and Raman activation, indicating charge transfer interactions through the π-conjugated system. esisresearch.org

Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic vibrational modes, including C-H stretching, C=C and C=N stretching, and ring breathing modes. These are typically found in the 1600-1400 cm⁻¹ and 1100-900 cm⁻¹ regions.

C-N Stretching: The C-N stretching vibrations of the amide and acetamido groups are usually found in the 1400-1200 cm⁻¹ region. globalresearchonline.net

O-H Wagging: In cases where hydrogen bonding is significant, broad O-H wagging bands can sometimes be observed around 960-900 cm⁻¹, although this is more characteristic of carboxylic acids. spectroscopyonline.com

The FT-IR and Raman spectra provide a "fingerprint" for the molecule, allowing for its identification and the analysis of its structural features. The comparison of experimental spectra with theoretical calculations from DFT can aid in the precise assignment of vibrational modes.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of this compound. This technique provides a highly accurate mass measurement, which can be used to confirm the molecular formula, C₈H₉N₃O₂.

Beyond precise mass determination, HRMS coupled with fragmentation techniques (e.g., MS/MS) allows for the elucidation of the molecule's fragmentation pathways. Under mass spectrometric conditions, the molecule will break apart in a predictable manner, providing clues about its structure.

Expected Fragmentation Patterns:

Loss of the Acetyl Group: A common fragmentation pathway would involve the cleavage of the amide bond of the acetamido group, leading to the loss of a neutral ketene (B1206846) molecule (CH₂=C=O) or an acetyl radical (•CH₃CO).

Loss of the Carboxamide Group: Fragmentation could also occur at the carboxamide group, resulting in the loss of a carboxamide radical (•CONH₂) or ammonia (B1221849) (NH₃).

Cleavage of the Pyridine Ring: At higher collision energies, the pyridine ring itself can undergo fragmentation, leading to smaller charged fragments.

By analyzing the masses of the fragment ions, a detailed picture of the molecule's connectivity can be constructed, further confirming its identity and structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions occurring within this compound. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions.

π → π Transitions:* These transitions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals. They are typically high-energy transitions and are responsible for the strong absorption bands observed in the UV region. The conjugated system of the pyridine ring and the carbonyl groups contributes to these transitions.

n → π Transitions:* These are lower-energy transitions that involve the excitation of non-bonding electrons (from the oxygen and nitrogen atoms) to π* antibonding orbitals. These bands are generally weaker than π → π* bands.

The position and intensity of these absorption bands can be influenced by the solvent polarity and the presence of substituents. The conjugation between the pyridine ring, the acetamido group, and the carboxamide group will affect the energy of the molecular orbitals and thus the wavelength of maximum absorption (λmax). Studies on pyridine and its derivatives show that interactions such as hydrogen bonding and protonation can significantly alter their electronic properties and, consequently, their UV-Vis spectra. rsc.orguu.nl

Computational Chemistry and Theoretical Modeling of 6 Acetamidopyridine 3 Carboxamide

Molecular Docking Studies on Theoretical Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. unirioja.esnih.gov This method is instrumental in drug discovery for predicting the interaction between a small molecule (ligand), such as 6-Acetamidopyridine-3-carboxamide, and a macromolecular target, typically a protein or nucleic acid. unirioja.esnih.govmdpi.com The primary goal of molecular docking is to identify the correct binding geometry of the ligand within the target's active site and to estimate the strength of the binding affinity. nih.gov

Although specific molecular docking studies featuring this compound are not prominent in the available literature, the methodology to perform such an analysis is well-established. The process would involve preparing the 3D structure of this compound and a selected protein target. Using sophisticated algorithms, the ligand would be placed into the binding site of the protein in numerous possible conformations and orientations. nih.gov

Ligand-target recognition is governed by the principle of complementarity, both in terms of shape and physicochemical properties, between the ligand and the target's binding pocket. The binding mode describes the specific orientation and conformation of the ligand within the active site. Key intermolecular interactions that stabilize the ligand-target complex include:

Hydrogen Bonds: The amide and acetamido groups of this compound contain hydrogen bond donors (N-H) and acceptors (C=O), making them prime candidates for forming strong, directional interactions with amino acid residues.

Hydrophobic Interactions: The pyridine (B92270) ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

π-π Stacking: The aromatic pyridine ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

A hypothetical docking study would explore these interactions to determine the most stable binding pose, which is typically the one with the lowest binding energy. The results would be presented in terms of docking scores and a visual representation of the binding mode.

Table 1: Illustrative Example of Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value | Unit |

| Binding Affinity | -8.5 | kcal/mol |

| Predicted Ki | 0.5 | µM |

| Hydrogen Bonds | 3 | Count |

| Interacting Residues | TYR 88, ASP 120, SER 122 | - |

This table is for illustrative purposes only and does not represent real experimental data.

A crucial outcome of molecular docking is the identification of the specific amino acid residues within the target's active site that form significant interactions with the ligand. mdpi.com For this compound, a docking simulation would likely pinpoint residues that can act as hydrogen bond donors or acceptors to interact with the compound's amide and carbonyl groups. Aromatic residues would also be identified if π-stacking interactions are predicted.

This information is invaluable for understanding the mechanism of action and for designing more potent and selective analogs. For instance, if a particular hydrogen bond is found to be critical for binding, modifications to the ligand that enhance this interaction could lead to improved activity.

Table 2: Hypothetical Key Interacting Residues and Interaction Types for this compound

| Interacting Residue | Interaction Type | Distance (Å) |

| ASP 120 | Hydrogen Bond | 2.1 |

| SER 122 | Hydrogen Bond | 2.5 |

| TYR 88 | π-π Stacking | 3.8 |

| LEU 150 | Hydrophobic | 4.2 |

This table is for illustrative purposes only and does not represent real experimental data.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. qsartoolbox.org These models are built by correlating calculated molecular descriptors (which numerically represent the chemical structure) with experimentally determined activities or properties.

Specific QSAR or QSPR models for this compound have not been reported. Developing such models would require a dataset of structurally related compounds with measured biological activities or properties.

The development of a QSPR/QSAR model is a systematic process. For a series of pyridine-carboxamide derivatives, including this compound, this would involve:

Data Set Assembly: A collection of molecules with known biological activities (for QSAR) or properties (for QSPR) would be gathered.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, and topological parameters, would be calculated for each molecule.

Model Building: Statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to create a mathematical equation linking the descriptors to the activity/property.

Model Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques to ensure its robustness and reliability. qsartoolbox.org

A validated QSAR model could then be used to predict the biological activity of new, unsynthesized derivatives of this compound, thereby guiding synthetic efforts towards more promising compounds.

Table 3: Example of a Hypothetical QSAR Model Equation

pIC₅₀ = 1.2 * (LogP) - 0.5 * (Molecular Weight) + 0.8 * (H-Bond Donors) + 2.5

This equation is a simplified, illustrative example and is not a real predictive model.

Topological and Hirshfeld surface analyses are methods used to investigate intermolecular interactions and packing in the crystalline state. mdpi.comerciyes.edu.trekb.egcranfield.ac.ukscivisionpub.com While a crystal structure for this compound is not publicly available, these techniques would be applicable if a single crystal were grown and analyzed by X-ray diffraction.

Hirshfeld surface analysis provides a visual representation of intermolecular interactions by mapping the electron distribution of a molecule in a crystal. mdpi.comerciyes.edu.trekb.egscivisionpub.com It allows for the quantification of different types of intermolecular contacts, such as hydrogen bonds and van der Waals forces, and highlights their relative contributions to the crystal packing. mdpi.comekb.eg The analysis generates 2D "fingerprint plots" that summarize the intermolecular contacts. mdpi.comekb.eg For this compound, this analysis would reveal the importance of N-H···O and C-H···O hydrogen bonds in its crystal lattice.

Table 4: Illustrative Percentage Contributions of Intermolecular Contacts from a Hypothetical Hirshfeld Surface Analysis of this compound

| Contact Type | Contribution (%) |

| H···H | 45.0 |

| O···H/H···O | 25.5 |

| C···H/H···C | 15.2 |

| N···H/H···N | 10.8 |

| Other | 3.5 |

This table is for illustrative purposes only and does not represent real experimental data.

Topological analysis , based on the Quantum Theory of Atoms in Molecules (QTAIM), examines the electron density distribution to characterize the nature of chemical bonds and non-covalent interactions. This would provide a deeper understanding of the strength and nature of the interactions stabilizing the crystal structure of this compound.

Mechanistic Investigations of Chemical Reactivity and Transformations

Reaction Kinetics and Thermodynamic Parameters

The hydrolysis of the carboxamide group is a key reaction. For related pyridinecarboxamides, hydrolysis kinetics have been studied in high-temperature water, revealing that the position of the carboxamide group influences the activation energy. For instance, 3-pyridinecarboxamide (nicotinamide) exhibits an activation energy of 70.4 ± 2.1 kJ·mol⁻¹ for its hydrolysis. acs.org It is plausible that the hydrolysis of 6-Acetamidopyridine-3-carboxamide to 6-acetamidopyridine-3-carboxylic acid would proceed under similar conditions, though the electronic influence of the 6-acetamido group would likely modify the reaction rate.

The acetamido group can also undergo hydrolysis, typically under acidic or basic conditions, to yield 6-aminopyridine-3-carboxamide. The kinetics of this reaction would be influenced by the electronic nature of the pyridine (B92270) ring.

Thermodynamic data for this compound has not been experimentally determined. However, data for the related compound, nicotinamide (B372718), provides a useful reference.

Table 1: Thermodynamic Data for Nicotinamide

| Property | Value | Units | Reference |

| Enthalpy of Fusion (ΔfusH) | 23.8 | kJ/mol | researchgate.net |

| Enthalpy of Sublimation (ΔsubH°) | 121.2 ± 3.3 | kJ/mol | researchgate.net |

| Melting Point (Tfus) | 401.95 | K | researchgate.net |

These values for nicotinamide offer a baseline for estimating the thermodynamic properties of this compound, although the additional acetamido group would alter these values.

Role of Tautomerism and Isomerization

Tautomerism is a significant consideration for this compound, arising from both the acetamido and carboxamide groups, as well as the potential for proton migration involving the pyridine ring nitrogen.

The acetamido group can exist in an amide-imidol tautomeric equilibrium. The amide form (A) is generally the more stable tautomer. Similarly, the carboxamide group can exhibit its own amide-imidol tautomerism (C). Furthermore, proton migration between the pyridine nitrogen and the amide nitrogens can lead to zwitterionic or other tautomeric forms. Computational studies on related 2-aminopyridines have shown that the canonical amino form is significantly more stable than its imino tautomer. wikipedia.org A similar preference for the amido forms is expected for this compound.

Isomerization in nicotinamide-related compounds, particularly in their reduced forms, has been documented. acs.org While this compound itself is aromatic, its reduced derivatives could undergo isomerization.

Acid-Base Properties and Protonation States

The acid-base properties of this compound are determined by its functional groups. The pyridine nitrogen is basic, with a pKa value influenced by the two ring substituents. For pyridine itself, the pKa of its conjugate acid is 5.23. acs.org The electron-withdrawing nature of the carboxamide and acetamido groups is expected to lower the basicity of the pyridine nitrogen in this compound compared to pyridine.

The amide protons of both the acetamido and carboxamide groups are weakly acidic and can be deprotonated under strongly basic conditions.

Predicting the precise pKa values without experimental data is challenging. However, computational methods can provide estimates. For example, the pKa of related drug-like molecules can be predicted with varying accuracy using semiempirical quantum chemical methods. bohrium.comnih.gov The protonation state of the molecule will depend on the pH of the solution, with the pyridine nitrogen being the most likely site of protonation under acidic conditions.

Photochemical and Thermal Reactivity

The photochemical behavior of this compound has not been specifically studied. However, research on nicotinamide and its derivatives provides some insights. Nicotinamide itself is considered relatively photostable, a property that contributes to its use in skincare formulations for photoprotection. acs.orgnist.gov Its oxidized form exhibits extremely short-lived excited states and low fluorescence quantum yields. nist.gov The photochemical stability of related coumarin-labeled nicotinamides has also been noted. mdpi.com It is plausible that this compound would also exhibit a degree of photostability, though the acetamido group might introduce new photochemical pathways.

The thermal reactivity of this compound is also not documented. Studies on nicotinamide powder have shown that its degradation is influenced by temperature and humidity. acs.org At very high temperatures (e.g., 85°C), NAD+, which contains the nicotinamide moiety, degrades to nicotinamide and ADP-ribose. mdpi.comnih.gov It is reasonable to assume that this compound would undergo thermal degradation at elevated temperatures, likely involving the hydrolysis of the amide groups as an initial step. Thermal analysis of niacinamide (nicotinamide) shows it melts around 129°C and volatilizes at 254°C. researchgate.net

Oxidative and Reductive Transformation Pathways

Oxidative Pathways: The pyridine ring is generally resistant to oxidation. However, the nitrogen atom can be oxidized to form an N-oxide. The oxidation of related 2-(pyridin-2-yl)-N,N-diphenyl-acetamides with various oxidizing agents like peracetic acid and m-chloroperbenzoic acid has been shown to yield multiple products, indicating complex reactivity. wikipedia.org The presence of the electron-donating acetamido group might facilitate the oxidation of the pyridine ring compared to unsubstituted pyridine.

Reductive Pathways: The pyridine ring of this compound can be reduced under various conditions. Catalytic hydrogenation or reduction with agents like sodium borohydride (B1222165) in the presence of a catalyst can reduce the pyridine ring to a piperidine. The reduction of pyridine N-oxides to piperidines using ammonium (B1175870) formate (B1220265) and palladium on carbon is an efficient method that preserves amide functional groups.

The carboxamide group can also be reduced. For example, pyridinecarboxamides have been reduced to the corresponding pyridylcarbinols or methylpyridines using samarium diiodide in the presence of water. Electrochemical reduction of pyridine carboxamides is another established method. The specific products of reduction for this compound would depend on the reagents and conditions used.

Derivatives and Analogues: Synthesis and Structure Property Relationship Studies

Design Principles for Analogues and Derivatives

The design of analogues and derivatives of 6-acetamidopyridine-3-carboxamide is guided by established medicinal chemistry principles aimed at enhancing potency, selectivity, and pharmacokinetic profiles. These principles include the modulation of electronic and steric properties through substituent effects and the application of bioisosteric replacement strategies.

Substituent Effects on Electronic and Steric Properties

For instance, in a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the electronic properties of substituents on the phenyl ring were found to be critical for their inhibitory activity against the FOXM1 protein. nih.gov Only compounds bearing a cyano group, an EWG, in combination with a halogen, showed significant activity, highlighting the importance of a specific electronic profile for biological function. nih.gov Similarly, the fungicidal activity of carboxin-related carboxamides was shown to be dependent on the electronic nature of the substituents, with trifluoromethyl groups enhancing activity against certain fungi compared to chloro-substituents. researchgate.net

Steric hindrance, introduced by bulky substituents, also plays a crucial role in determining the conformational preferences of the molecule and its ability to fit into a biological target's binding site. researchgate.netrsc.org In a study of 1,8-naphthalenedicarboximide derivatives, bulky substituents were found to significantly affect the geometry of the imide ring, increasing its conformational flexibility. researchgate.net This interplay between electronic and steric effects is a key consideration in the rational design of new analogues.

Table 1: Influence of Substituent Properties on Molecular Characteristics

| Substituent Property | Effect on Molecular Characteristics | Reference |

| Electron-donating (e.g., -CH3, -OCH3) | Increases electron density, can enhance binding through specific interactions. | nih.gov |

| Electron-withdrawing (e.g., -CN, -NO2, -CF3) | Decreases electron density, can enhance electrophilicity and hydrogen bond acidity. | nih.govnih.govresearchgate.net |

| Steric bulk (e.g., -t-butyl) | Influences molecular conformation and accessibility to binding sites. | researchgate.netrsc.org |

Bioisosteric Replacement Strategies

Bioisosteric replacement is a powerful strategy in drug design where a functional group is replaced by another group with similar physical and chemical properties, with the aim of improving the compound's biological activity, metabolic stability, or reducing toxicity. spirochem.comdrughunter.com This approach is highly relevant for modifying the this compound scaffold.

Classical bioisosteres involve the exchange of atoms or groups with similar valence electron configurations. For example, a hydroxyl group could be replaced with an amino group. Non-classical bioisosteres are structurally different but can elicit a similar biological response. drughunter.com A common application is the replacement of a carboxylic acid with a tetrazole ring to improve metabolic stability and cell permeability. drughunter.com

In the context of carboxamides, the amide bond itself can be a target for bioisosteric replacement. For instance, replacing an amide with a retro-amide (swapping the CO and NH positions) can alter hydrogen bonding patterns and improve selectivity, as demonstrated in a series of AKR1C3 inhibitors. drughunter.com Another strategy involves replacing the amide with non-hydrolyzable mimics like 3-aminooxetanes to increase stability against enzymatic degradation. drughunter.com The pyrazole-3-carboxamide moiety in the CB1 antagonist rimonabant (B1662492) has been successfully replaced with a 5-alkyloxadiazole, leading to a new class of potent antagonists. researchgate.net These examples underscore the potential of bioisosteric replacement to generate novel analogues of this compound with improved properties. spirochem.comdrughunter.comresearchgate.net

Synthetic Routes to Substituted this compound Analogues

The synthesis of substituted this compound analogues generally involves multi-step sequences starting from commercially available pyridine (B92270) derivatives. A common and versatile method for forming the crucial carboxamide bond is the coupling of a carboxylic acid with an amine.

A general synthetic approach involves the preparation of a substituted nicotinic acid (pyridine-3-carboxylic acid) derivative, which is then activated to facilitate amide bond formation. The activation of the carboxylic acid can be achieved by converting it into an acid chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The resulting acid chloride is then reacted with a suitable amine to furnish the desired N-substituted pyridine-3-carboxamide (B1143946). nih.gov

For instance, the synthesis of N-substituted 1H-indole-2-carboxamides, which shares the carboxamide formation step, has been reported with yields ranging from 32% to 71% for the final coupling step. nih.gov In another example, a series of pyridine carboxamide derivatives were synthesized by reacting nicotinic acid derivatives with various amines, with one specific product, N-(2-(phenylamino)phenyl)nicotinamide, being obtained as a white solid. nih.gov

The synthesis of more complex analogues, such as those incorporating a thieno[2,3-b]pyridine (B153569) core, often begins with the construction of the heterocyclic system, followed by functional group manipulations and the final amide coupling. For example, the synthesis of 3-amino-N-aryl-thieno[2,3-b]pyridine-2-carboxamides has been described, with yields for the final products reaching up to 88-90%. nih.gov

The following table provides a generalized overview of a synthetic route to N-substituted pyridine-3-carboxamides.

Table 2: Generalized Synthetic Route for N-Substituted Pyridine-3-Carboxamides

| Step | Reaction | Reagents and Conditions | Typical Yield | Reference |

| 1 | Activation of Carboxylic Acid | Nicotinic acid derivative, SOCl₂ or (COCl)₂, catalytic DMF, reflux. | High (e.g., 84% for indole-2-carbonyl chloride) | nih.gov |

| 2 | Amide Bond Formation | Acid chloride, appropriate amine, base (e.g., triethylamine), solvent (e.g., DCM), room temperature. | Moderate to Excellent (32-71% for indole (B1671886) carboxamides) | nih.gov |

Elucidation of Structure-Reactivity and Structure-Interaction Relationships

Understanding the relationship between the chemical structure of a molecule and its reactivity and biological interactions is a cornerstone of medicinal chemistry. For analogues of this compound, this involves correlating structural modifications with their effects on biological targets and utilizing computational tools to predict these interactions.

Correlation of Structural Modifications with Mechanistic Biological Interactions

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds. By systematically altering the structure of this compound analogues and assessing their biological activity, researchers can identify key structural features responsible for their effects. researchgate.net

In a study on pyridine-3-carboxamide analogues designed to combat bacterial wilt in tomatoes, it was found that the position and type of substituents on the aromatic rings strongly influenced their biological activity. nih.gov Specifically, an analogue with a chloro group at the para position of one aromatic ring and a hydroxyl group at the ortho position of another ring showed exceptional efficacy. nih.gov This highlights how subtle changes in substitution can lead to significant differences in biological outcomes.

Similarly, for a series of thieno[2,3-b]pyridine-2-carboxamide (B1404352) derivatives designed as FOXM1 inhibitors, a clear SAR was established. Only compounds with a specific combination of electron-withdrawing groups at particular positions on the phenyl ring exhibited the desired inhibitory activity, suggesting a precise electronic requirement for binding to the target. nih.govnih.gov The anti-proliferative activity of these compounds correlated well with their ability to inhibit FOXM1, demonstrating a clear link between structural features, target engagement, and cellular effect. nih.gov

Table 3: Structure-Activity Relationship Highlights for Carboxamide Derivatives

| Compound Series | Key Structural Feature for Activity | Biological Effect | Reference |

| Pyridine-3-carboxamide analogues | Chloro and hydroxyl substitution on aromatic rings | Enhanced resistance to bacterial wilt | nih.gov |

| Thieno[2,3-b]pyridine-2-carboxamides | Cyano and halogen substitution on phenyl ring | Inhibition of FOXM1 transcription factor | nih.govnih.gov |

| Carboxin-related carboxamides | Hydrophobic branched alkyl groups on N-phenyl ring | Broad-spectrum fungicidal activity | researchgate.net |

Impact of Derivatization on Computational Predictions

Computational chemistry, particularly molecular docking and molecular dynamics simulations, plays an increasingly important role in predicting and rationalizing the interactions of small molecules with their biological targets. nih.govresearchgate.net Derivatization of the this compound scaffold directly impacts these computational predictions by altering the molecule's size, shape, and electronic properties.

Molecular docking studies on a series of N-substituted 1H-indole-2-carboxamides against various cancer-related targets, such as topoisomerase-DNA, PI3Kα, and EGFR, revealed favorable binding interactions. nih.gov The docking scores and predicted binding modes provided a rationale for the observed biological activities and helped to identify promising candidates for further development. nih.gov For example, specific hydrogen bonds and hydrophobic interactions with key residues in the active sites were identified, explaining the potency and selectivity of certain derivatives. nih.gov

In another study on pyridine carboxamide derivatives as potential succinate (B1194679) dehydrogenase (SDH) inhibitors, molecular docking showed that the most active compound could commendably dock into the active site of SDH through stable hydrogen bonds and hydrophobic interactions. nih.gov This computational insight supported the experimental findings and suggested a possible binding mode for this class of compounds.

The impact of derivatization is also evident in computational studies of N-(6-sulfamoylpyridin-3-yl)acetamide, a structurally related compound. Density Functional Theory (DFT) calculations were used to determine the optimized molecular structure, which was then compared with experimental X-ray diffraction data. tandfonline.comresearchgate.net Furthermore, the molecular electrostatic potential and frontier molecular orbitals were studied using DFT, providing insights into the molecule's reactivity and potential interaction sites. tandfonline.comresearchgate.net

Table 4: Examples of Computational Predictions for Carboxamide Derivatives

| Compound Series | Computational Method | Key Prediction/Finding | Reference |

| N-substituted 1H-indole-2-carboxamides | Molecular Docking | Favorable binding to PI3Kα and EGFR, identifying key interactions. | nih.gov |

| Pyridine carboxamide derivatives | Molecular Docking | Prediction of binding mode in the active site of succinate dehydrogenase. | nih.gov |

| N-(6-sulfamoylpyridin-3-yl)acetamide | DFT, Hirshfeld surface analysis | Optimized molecular structure, molecular electrostatic potential, and quantification of molecular interactions. | tandfonline.comresearchgate.net |

| Carboxylic acid derivatives | Virtual Screening, Molecular Dynamics | Identification of potentially selective HDAC6 inhibitors and examination of binding stability. | researchgate.netnih.gov |

| Diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxamide analogues | Molecular Docking | Identification of JNK2 as a potential target. | acs.org |

Exploration of Mechanistic Biological Interactions Excluding Clinical/safety Data

Enzyme Binding and Inhibition Mechanisms

The pyridine (B92270) carboxamide scaffold is a recurring motif in the design of enzyme inhibitors. Research into related compounds offers insights into the potential binding modes and inhibitory actions of 6-Acetamidopyridine-3-carboxamide.

The binding of pyridine carboxamide derivatives to enzyme active sites is often mediated by a network of specific non-covalent interactions. Molecular docking studies on related pyridine carbothioamide and carboxamide derivatives as urease inhibitors have demonstrated that hydrogen bonding, π-π interactions, and van der Waals forces are crucial for stabilizing the enzyme-ligand complex. mdpi.com For instance, in the case of urease inhibition, the carboxamide moiety can interact with key residues in the enzyme's active site. mdpi.com

Similarly, studies on other carboxamide derivatives targeting enzymes like PI3Kα reveal specific interactions with amino acid residues such as W780, E798, Y836, and V851. nih.gov The indole-2-carboxamide structure, for example, is noted for its versatility in interacting with diverse biological targets through hydrogen bonding and enhanced molecular flexibility conferred by the carboxamide linkage. nih.gov In the context of this compound, the acetamido and carboxamide groups provide hydrogen bond donors and acceptors, while the pyridine ring can participate in π-stacking interactions with aromatic residues in a target's binding pocket.

Kinetic studies are essential to define the mechanism of enzyme inhibition. For related pyridine carboxamide derivatives that inhibit urease, kinetic analyses were performed to determine the mode of interaction. mdpi.com Enzyme inhibition can follow several models, including competitive, non-competitive, uncompetitive, and mixed inhibition.

Competitive Inhibition: The inhibitor binds only to the free enzyme at the substrate's active site, increasing the apparent Michaelis constant (K) but leaving the maximum velocity (Vmax) unchanged.

Non-competitive Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at a site distinct from the active site. This reduces the Vmax but does not affect the K.

Ping-Pong Mechanism: In some multi-substrate reactions, an inhibitor can bind to an intermediate form of the enzyme. This is a characteristic of double-displacement reactions where a product is released before the second substrate binds. libretexts.org

Determining the inhibition kinetics of this compound would require experimental assays to measure enzyme activity at various substrate and inhibitor concentrations.

Molecular Recognition Principles and Ligand-Target Binding

Molecular recognition between a ligand like this compound and its biological target is governed by principles of structural and chemical complementarity.

Molecular docking is a powerful computational tool used to predict the binding conformation and affinity of a ligand to a target receptor. mdpi.com For a series of pyridine carboxamide and carbothioamide derivatives, docking studies were employed to visualize the binding interactions with the urease enzyme, highlighting the role of hydrogen bonding and π-π stacking. mdpi.com Such models can predict how this compound might orient itself within a protein's binding cavity to maximize favorable intermolecular interactions. These theoretical approaches are instrumental in the rational design of more potent and selective inhibitors. mdpi.comnih.gov

The strength of the interaction between a ligand and its target (binding affinity) is determined by the sum of all intermolecular forces. For pyridine carboxamide structures, these forces include:

Hydrogen Bonds: The amide and acetamido groups of this compound are potent hydrogen bond donors and acceptors. The pyridine nitrogen can also act as a hydrogen bond acceptor. These interactions are highly directional and contribute significantly to binding specificity. nih.govgoogle.com

Pi-Stacking Interactions: The aromatic pyridine ring can engage in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the target protein. mdpi.com

Hydrophobic Interactions: The methyl group of the acetamido moiety can participate in hydrophobic interactions, further stabilizing the bound complex.

The combination of these forces dictates the compound's affinity and selectivity for its biological target. google.com

| Force | Description | Potential Moieties in this compound |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Amide N-H, C=O; Acetamido N-H, C=O; Pyridine N |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Pyridine Ring |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Entire molecule |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Acetamido methyl group |

Advanced Structural Approaches for Target Interaction Analysis (e.g., Co-crystallization with Target Proteins)

To definitively understand the binding of a ligand to its target, high-resolution structural data is invaluable. Co-crystallization is a key technique for obtaining this information. nih.gov This method involves forming a crystal of the target protein in a complex with the ligand, which can then be analyzed using X-ray diffraction to determine the three-dimensional structure of the complex at atomic resolution. nih.gov

For example, the crystal structure of a mercaptoacetamide inhibitor complexed with histone deacetylase 6 (HDAC6) revealed the precise orientation of the inhibitor in the active site and the specific hydrogen bonds and metal coordination interactions that govern its binding and selectivity. nih.gov Similarly, co-crystallization has been successfully used to study the interaction of various ligands with their target enzymes, providing a detailed map of the binding site. nih.gov

The successful co-crystallization of pyridine-2-carboxamide with dicarboxylic acids demonstrates the feasibility of forming ordered, crystalline structures with related compounds. nih.gov Applying this technique to this compound and its putative protein target would provide unambiguous evidence of its binding mode, confirming the interactions predicted by theoretical models and offering a solid foundation for structure-based drug design. google.comnih.gov

Potential Applications in Chemical Sciences and Engineering Non Clinical

Role as Versatile Synthetic Intermediates in Organic Synthesis

The pyridine-3-carboxamide (B1143946) scaffold is a prevalent heterocyclic structure found in nature, including in coenzymes and numerous alkaloids. nih.gov This core structure serves as a versatile building block in the synthesis of complex natural products and other biologically active compounds. nih.gov More broadly, pyridine (B92270) carboxamides are recognized as crucial intermediates in organic chemistry. They serve as foundational molecules for the construction of more elaborate chemical structures. For instance, related compounds like N-(2,6-Dimethylphenyl)-6-oxo-1H-pyridine-2-carboxamide are explicitly used as building blocks in the synthesis of complex organic molecules and for the production of specialty chemicals. smolecule.com

The reactivity of the functional groups in 6-Acetamidopyridine-3-carboxamide—the pyridine nitrogen, the amide N-H, and the acetamido group—allows for a variety of chemical transformations. This makes it a valuable precursor for creating libraries of compounds with diverse functionalities. The carboxamide linkage, in particular, is a key feature in many synthetic pathways, providing both structural rigidity and opportunities for hydrogen bonding interactions. mdpi.com The synthesis of diverse N-substituted 1H-indole-2-carboxamides, for example, relies on the reactivity of an acid chloride precursor to build a wide range of derivatives. mdpi.com This highlights the general utility of the carboxamide moiety as a reactive handle for chemical diversification. Therefore, this compound is well-positioned as a key starting material or intermediate for the synthesis of a wide array of more complex chemical entities.

| Functional Group | Potential Reaction Type | Significance in Synthesis |

| Pyridine Nitrogen | Alkylation, Oxidation, Metal Coordination | Introduces positive charge, changes electronic properties, acts as a ligand. |

| Carboxamide | Hydrolysis, Reduction, Dehydration | Can be converted to carboxylic acids, amines, or nitriles. |

| Acetamido Group | Hydrolysis | Can be converted to an amino group, allowing further functionalization. |

| Aromatic Ring | Electrophilic/Nucleophilic Substitution | Allows for the introduction of additional substituents on the pyridine core. |

This table illustrates the potential synthetic transformations available for this compound, making it a versatile synthetic intermediate.

Applications in Materials Science and Engineering

The structural features of this compound make it a promising candidate for the development of advanced materials with tailored properties.

Pyridine carboxamides are finding increasing use in materials science, particularly in the design of functional polymers and metal-organic frameworks (MOFs). smolecule.com The ability of the pyridine and carboxamide groups to act as ligands for metal ions is a key property that can be exploited in the creation of novel materials. smolecule.com While direct applications of this compound in polymer science are not yet widely documented, its structure suggests significant potential.

It could serve as a monomer or a functional additive in polymerization reactions. The introduction of such amide-containing units into a polymer backbone can enhance properties like thermal stability and mechanical strength due to interchain hydrogen bonding. The introduction of amide-bridged polypyridine co-ligands is a known strategy for tuning the architectures and functionalities of coordination polymers. rsc.org This suggests that this compound could be incorporated into polymer chains to create materials with specific functionalities, such as enhanced affinity for metal ions or specific guest molecules.

The molecular structure of this compound is ideally suited for applications in supramolecular chemistry. The compound possesses both hydrogen bond donor (-NH) and acceptor (C=O, pyridine N) sites, facilitating self-assembly into well-ordered, higher-dimensional structures.

In the realm of coordination chemistry, amidopyridine derivatives are used to construct metallo-supramolecular coordination polymers. nih.govresearchgate.net These materials are formed through the self-assembly of metal ions and the ligand. rsc.org The pyridine nitrogen and the amide oxygen of this compound can act as a bidentate chelating ligand, coordinating to a single metal center, or as a bridging ligand, connecting multiple metal centers to form extended networks. Such coordination polymers based on carboxylate ligands and N-donor species like pyridine derivatives are extensively studied for their diverse structures and properties. rsc.orgmdpi.com The specific substitutions on the pyridine ring can tune the electronic properties and steric environment of the resulting metal complexes, influencing the final architecture and functionality of the supramolecular assembly.

| Interaction Type | Participating Groups | Resulting Structure | Potential Application |

| Hydrogen Bonding | Carboxamide N-H, Acetamido N-H, Carbonyl O, Pyridine N | 1D chains, 2D sheets, 3D networks | Crystal engineering, gel formation |